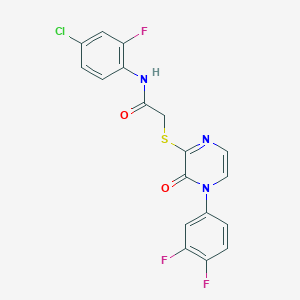

![molecular formula C19H18N2 B2487459 2-Benzyl-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine CAS No. 1541-57-7](/img/structure/B2487459.png)

2-Benzyl-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine

Vue d'ensemble

Description

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is known for its unique structure, which includes a benzyl group attached to a tetrahydrobenzo[b][1,6]naphthyridine core

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Mécanisme D'action

Target of Action

The primary target of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is Monoamine Oxidase B (MAO B) . MAO B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibiting this enzyme can increase the levels of these neurotransmitters, which can have various effects on the body and brain .

Mode of Action

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine acts as an inhibitor of MAO B . By binding to the active site of the enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

The inhibition of MAO B leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling . For example, increased levels of dopamine can enhance signaling in pathways involved in reward and motivation.

Result of Action

The inhibition of MAO B and the subsequent increase in monoamine neurotransmitter levels can have several effects at the molecular and cellular level. These can include enhanced neural signaling, changes in gene expression, and alterations in synaptic plasticity . The overall effect on the organism can vary, but it may lead to improved mood and cognitive function .

Analyse Biochimique

Biochemical Properties

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is known to interact with the enzyme PDE5 . PDE5 is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional factor involved with learning and memory processes .

Cellular Effects

The compound exerts significant effects on cellular processes. It has been found to have good efficacy in a mouse model of Alzheimer’s disease, suggesting its potential role in influencing cell function . The compound’s interaction with PDE5 can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine exerts its effects through its potent inhibitory activity against PDE5 . By inhibiting PDE5, the compound increases the levels of CREB, thereby influencing gene expression .

Dosage Effects in Animal Models

The compound has demonstrated good efficacy in a mouse model of Alzheimer’s disease

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine typically involves the Michael addition of nitrogen from the tetrahydropyridine fragment to an activated alkyne, leading to the formation of a zwitterion intermediate. This intermediate undergoes further transformations, such as proton migration and Hoffmann elimination, to yield the final product .

Industrial Production Methods

While specific industrial production methods for 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine are not extensively documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparaison Avec Des Composés Similaires

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine: Lacks the benzyl group, which may affect its biological activity and solubility.

2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one:

The uniqueness of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Propriétés

IUPAC Name |

2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-2-6-15(7-3-1)13-21-11-10-19-17(14-21)12-16-8-4-5-9-18(16)20-19/h1-9,12H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGIFNAKNRWTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC3=CC=CC=C3N=C21)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320501 | |

| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1541-57-7 | |

| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2487377.png)

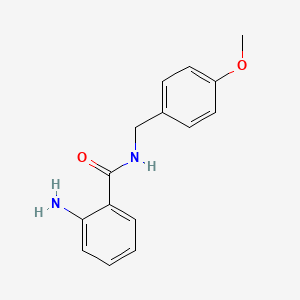

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)

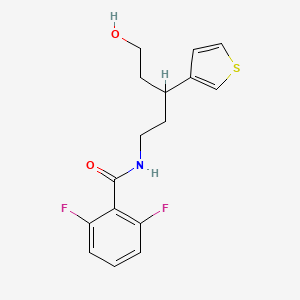

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2487383.png)

![5-amino-N-(3,5-dimethoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487384.png)

![6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2487389.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2487395.png)

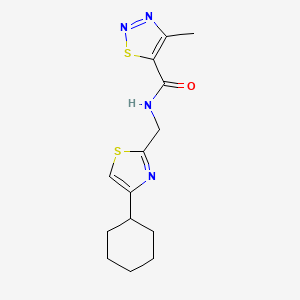

![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)